
3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride
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Overview
Description
3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride is an organofluorine compound characterized by the presence of four fluorine atoms and a sulfonyl chloride group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride typically involves the fluorination of suitable precursors followed by sulfonylation. One common method includes the reaction of 3,3,4,4-tetrafluoropentanol with thionyl chloride under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Resulting from the reaction with alcohols.
Sulfonic Acids: Produced through oxidation reactions.
Scientific Research Applications
3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of complex fluorinated compounds.
Biology: Employed in the modification of biomolecules to study protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the attachment of the compound to nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule, making it useful in biochemical studies and drug design .
Comparison with Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with similar reactivity but different structural properties.
4-Bromo-3,3,4,4-tetrafluorobutanol: A related compound with bromine and fluorine atoms, used in similar applications but with distinct chemical behavior
Uniqueness: 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride is unique due to its specific arrangement of fluorine atoms and the pentane backbone, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance .
Properties
Molecular Formula |
C5H7ClF4O2S |
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Molecular Weight |
242.62 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoropentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF4O2S/c1-4(7,8)5(9,10)2-3-13(6,11)12/h2-3H2,1H3 |
InChI Key |
MTHLJWHKUDJSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCS(=O)(=O)Cl)(F)F)(F)F |
Origin of Product |
United States |
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